Ethyl 2-oxohexanoate
Overview
Description
Ethyl 2-oxohexanoate, also known as this compound, is an organic compound with the molecular formula C8H14O3. It is an ester derived from hexanoic acid and is characterized by the presence of a keto group at the second carbon position. This compound is commonly used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxohexanoate can be synthesized through several methods. One common method involves the reaction of diethyl maleate with propionaldehyde in the presence of benzoyl peroxide as a catalyst. The reaction is carried out under reflux with UV irradiation, followed by distillation to obtain the desired product .
Another method involves the reduction of ethyl 5-oxohexanoate using biocatalytic processes. This method utilizes enzymes to catalyze the reduction reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical synthesis processes. These processes often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The keto group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also participate in chemical reactions that modify its structure and properties, thereby exerting its effects .
Comparison with Similar Compounds
Ethyl 2-oxohexanoate can be compared with other similar compounds, such as:
2-oxohexanoic acid: This compound is structurally similar but lacks the ethyl ester group.
Ethyl 4-oxohexanoate: This compound has a keto group at the fourth carbon position instead of the second carbon position.
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-5-6-7(9)8(10)11-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQGPGZATPOHHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437028 | |
Record name | ethyl 2-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5753-96-8 | |
Record name | ethyl 2-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-oxohexanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CHS2NK8NX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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